[4-(Piperidine-4-sulfonyl)phenyl]boronic acid
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Overview
Description
[4-(Piperidine-4-sulfonyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperidine-4-sulfonyl)phenyl]boronic acid typically involves the following steps:
Formation of the Piperidine-4-sulfonyl Intermediate: This can be achieved by sulfonylation of piperidine with a suitable sulfonyl chloride.
Attachment to the Phenyl Ring: The piperidine-4-sulfonyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially at the sulfonyl group.
Substitution: The boronic acid group can participate in various substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various biaryl compounds formed through Suzuki–Miyaura coupling.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki–Miyaura coupling to form carbon-carbon bonds.
Catalysis: Can be used in catalytic processes due to its boronic acid group.
Biology and Medicine:
Drug Development:
Bioconjugation: Can be used to attach biomolecules to surfaces or other molecules.
Industry:
Material Science: Used in the synthesis of advanced materials, such as polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of [4-(Piperidine-4-sulfonyl)phenyl]boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo various transformations, such as transmetalation in Suzuki–Miyaura coupling. The piperidine-4-sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the piperidine-4-sulfonyl group, making it less versatile in certain reactions.
Piperidine-4-sulfonyl Chloride: Does not contain the boronic acid group, limiting its use in cross-coupling reactions.
Uniqueness: The combination of the boronic acid group and the piperidine-4-sulfonyl group in [4-(Piperidine-4-sulfonyl)phenyl]boronic acid provides unique reactivity and versatility, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C11H16BNO4S |
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Molecular Weight |
269.13 g/mol |
IUPAC Name |
(4-piperidin-4-ylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C11H16BNO4S/c14-12(15)9-1-3-10(4-2-9)18(16,17)11-5-7-13-8-6-11/h1-4,11,13-15H,5-8H2 |
InChI Key |
ITPCZJYWTZNVLR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C2CCNCC2)(O)O |
Origin of Product |
United States |
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